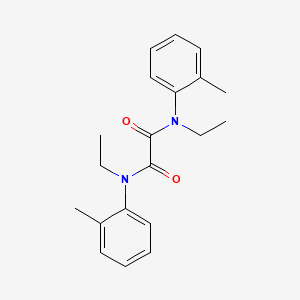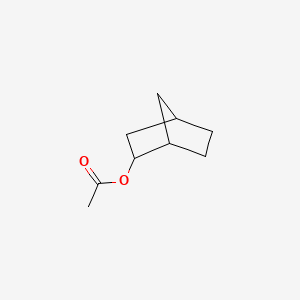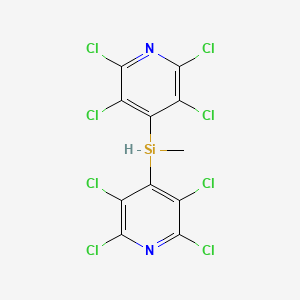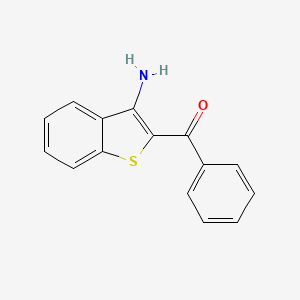
2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of three chlorine atoms and a phenyl group attached to the benzothiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with sulfur and a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired benzothiadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiadiazine ring .
Scientific Research Applications
2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine: Used as a fungicide and in other agricultural applications.
Uniqueness
2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- is unique due to the presence of three chlorine atoms and a phenyl group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
89983-58-4 |
|---|---|
Molecular Formula |
C13H7Cl3N2S |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
5,6,7-trichloro-3-phenyl-2H-1,2,4-benzothiadiazine |
InChI |
InChI=1S/C13H7Cl3N2S/c14-8-6-9-12(11(16)10(8)15)17-13(18-19-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) |
InChI Key |
ALYGEKSQPIKGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3SN2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)


![2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11953119.png)






